molecular formula C22H24N2O2 B10871892 N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide

N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide

Cat. No.: B10871892
M. Wt: 348.4 g/mol
InChI Key: SCVUHXXVTJMUSC-UHFFFAOYSA-N
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Description

N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group attached to a benzamide structure, with a unique substitution pattern involving a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzoic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to inhibit specific enzymes, such as tyrosinase, makes it a candidate for the treatment of conditions like hyperpigmentation .

Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications .

Mechanism of Action

The mechanism of action of N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide involves its interaction with specific molecular targets. For instance, its inhibition of tyrosinase activity is achieved through binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin . This interaction disrupts the enzyme’s normal function, leading to a decrease in melanin production.

Comparison with Similar Compounds

Uniqueness: N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-benzyl-4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzamide

InChI

InChI=1S/C22H24N2O2/c1-22(2)13-19(12-20(25)14-22)24-18-10-8-17(9-11-18)21(26)23-15-16-6-4-3-5-7-16/h3-12,24H,13-15H2,1-2H3,(H,23,26)

InChI Key

SCVUHXXVTJMUSC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)C

Origin of Product

United States

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